molecular formula C10H11N5S2 B1387344 4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1105191-31-8

4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1387344
CAS RN: 1105191-31-8
M. Wt: 265.4 g/mol
InChI Key: RSZMNOKCSUDHLP-UHFFFAOYSA-N
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Description

4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol, also known as ETMTT, is an organosulfur compound discovered in the early 2000s. It is a member of the imidazothiazole family of compounds and is a sulfur-containing heterocycle. ETMTT has been studied extensively for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Antimycobacterial Agents

The imidazo[2,1-b][1,3]thiazole moiety has been identified as a significant pharmacophore in the design of new antimycobacterial agents. Compounds with this structure have shown promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). They are particularly interesting for their selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted approach in TB treatment .

Analgesic and Anti-inflammatory Activities

Derivatives of imidazo[2,1-b][1,3]thiazole have demonstrated significant analgesic and anti-inflammatory activities. This suggests their potential use in developing new pain management and anti-inflammatory medications, which could be particularly beneficial for chronic conditions such as arthritis .

Antitubercular Activity

The structural analogs of this compound have been evaluated for their antitubercular activity, with some derivatives showing high potency against Mtb strains. This includes the ability to inhibit the growth of fast-growing mycobacteria like M. smegmatis , which is often used as a model organism in TB research .

ADMET Properties Prediction

The compound’s analogs have been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This process helps in understanding the pharmacokinetic properties of the compounds and their potential as drug candidates before moving into costly and time-consuming in vivo studies .

Molecular Docking and Dynamics Studies

Molecular docking and dynamics studies have been carried out for the most active compounds to understand the binding patterns and stability of the protein-ligand complex. This is crucial in drug design to predict how the compound interacts with biological targets at the molecular level .

properties

IUPAC Name

4-ethyl-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S2/c1-3-14-8(12-13-9(14)16)7-6(2)11-10-15(7)4-5-17-10/h4-5H,3H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMNOKCSUDHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=C(N=C3N2C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

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